molecular formula C10H13NO4 B160652 (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid CAS No. 138220-90-3

(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid

Cat. No.: B160652
CAS No.: 138220-90-3
M. Wt: 211.21 g/mol
InChI Key: ZAXZNEUSTGLDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid is a chemical compound with a unique structure that includes a dioxo-octahydro-isoindole ring system attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid are commonly employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid
  • (1,3-Dioxo-octahydro-isoindol-2-yl)-benzoic acid

Uniqueness

(1,3-Dioxo-octahydro-isoindol-2-yl)-acetic acid is unique due to its specific structural features and the presence of the acetic acid moiety. This distinguishes it from similar compounds, which may have different substituents and therefore different chemical and biological properties.

Properties

IUPAC Name

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h6-7H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXZNEUSTGLDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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